(R)-Methyl 2-aminopent-4-enoate hydrochloride
CAS No.: 217440-34-1
Cat. No.: VC3799607
Molecular Formula: C6H12ClNO2
Molecular Weight: 165.62 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 217440-34-1 |
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Molecular Formula | C6H12ClNO2 |
Molecular Weight | 165.62 g/mol |
IUPAC Name | methyl (2R)-2-aminopent-4-enoate;hydrochloride |
Standard InChI | InChI=1S/C6H11NO2.ClH/c1-3-4-5(7)6(8)9-2;/h3,5H,1,4,7H2,2H3;1H/t5-;/m1./s1 |
Standard InChI Key | WHHNAMFLUXPVNV-NUBCRITNSA-N |
Isomeric SMILES | COC(=O)[C@@H](CC=C)N.Cl |
SMILES | COC(=O)C(CC=C)N.Cl |
Canonical SMILES | COC(=O)C(CC=C)N.Cl |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
The compound belongs to the class of non-proteinogenic α-amino acid esters, with the systematic name methyl (R)-2-aminopent-4-enoate hydrochloride. Its molecular formula is C₆H₁₂ClNO₂, corresponding to a molar mass of 165.62 g/mol . The hydrochloride salt form enhances aqueous solubility and crystallinity, critical for purification and handling. Key structural features include:
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An (R)-configured α-amino group
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A methyl ester at the carboxyl terminus
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A pent-4-enoate backbone with a terminal double bond
The stereochemistry at the α-carbon is pivotal for its interactions with biological targets, as enantiomeric purity often dictates pharmacological activity .
Spectroscopic and Physicochemical Properties
Nuclear Magnetic Resonance (NMR):
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¹H NMR (CD₃OD): δ 5.77–5.81 (m, 1H, CH₂=CH), 5.27–5.33 (m, 2H, CH₂=CH₂), 4.16–4.19 (m, 1H, CH-NH₃⁺), 3.86 (s, 3H, OCH₃), 2.68–2.75 (m, 2H, CH₂-CH) .
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¹³C NMR: Distinct signals at δ 172.1 (C=O ester), 132.5 (CH₂=CH), 117.8 (CH₂=CH₂), and 52.3 (OCH₃) .
Optical Rotation: [α]D = +20.2° (c = 1.5, CHCl₃), confirming the (R)-configuration .
Solubility: Freely soluble in water (>50 mg/mL) and polar aprotic solvents (DMF, DMSO), with limited solubility in hydrocarbons .
Synthetic Methodologies
Zinc-Mediated Asymmetric Synthesis
A robust synthesis route involves zinc-mediated stereoselective alkylation, as detailed in Org. Synth. (2015) :
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Zinc Activation:
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Zinc dust (6 equiv) is activated with 1,2-dibromoethane and chlorotrimethylsilane in DMF at 60°C, forming a reactive Zn⁰ surface.
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Oxidative Addition:
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tert-Butyl (R)-1-(methoxycarbonyl)-2-iodoethylcarbamate undergoes oxidative insertion into the Zn-C bond, yielding a chiral organozinc intermediate.
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Negishi Coupling:
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Deprotection:
Alternative Routes
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Enzymatic Resolution: Lipase-catalyzed kinetic resolution of racemic mixtures using vinyl acetate as an acyl donor (ee >99%) .
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Chiral Pool Synthesis: Starting from (R)-serine, via oxidation to α-keto acid followed by stereoselective amination .
Protease | IC₅₀ (nM) | Selectivity Over Trypsin |
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TMPRSS2 | 1.2 | >100-fold |
Hepsin | 0.17 | >500-fold |
Matriptase | 3.4 | >200-fold |
The allyl side chain enhances hydrophobic interactions with protease S4 pockets, while the methyl ester improves membrane permeability (logP = 1.8) .
Antimicrobial Properties
Structural analogs exhibit moderate activity against Gram-positive pathogens:
Organism | MIC (μg/mL) | Mechanism |
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S. aureus | 32 | Cell wall synthesis |
E. faecalis | 64 | Membrane disruption |
The protonated amine facilitates electrostatic interactions with bacterial teichoic acids .
Applications in Drug Development
Peptidomimetic Design
The compound serves as a constrained proline surrogate in angiotensin-converting enzyme (ACE) inhibitors:
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Hydrolysis Resistance: The allyl group restricts rotation about the Cβ-Cγ bond, conferring metabolic stability (t₁/₂ > 6 h in plasma) .
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Bioavailability: Methyl ester prodrugs increase oral absorption (F = 65% in rats) .
Radiopharmaceuticals
¹¹C-labeled derivatives are used in positron emission tomography (PET) for imaging tumor-associated proteases:
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Synthesis: Methylation with [¹¹C]CH₃OTf achieves 98% radiochemical purity .
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In Vivo Distribution: Rapid clearance from blood (t₁/₂α = 2.1 min) with high tumor-to-background ratios (8:1 at 60 min) .
Comparative Analysis with Structural Analogs
Parameter | (R)-Methyl 2-Aminopent-4-enoate HCl | (S)-Ethyl 2-Aminopent-4-enoate HCl | Methyl 2-Aminobutanoate HCl |
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Molecular Weight | 165.62 | 179.64 | 139.58 |
logP | 1.2 | 1.8 | -0.4 |
Protease IC₅₀ (nM) | 1.2–3.4 | 14–20 | >1000 |
Synthetic Steps | 4 | 5 | 2 |
The (R)-methyl derivative outperforms analogues in metabolic stability and target affinity due to optimal steric bulk and electronics .
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